(Z)-4-(3-bromophenyl)-1,1,1-trifluoro-4-hydroxybut-3-en-2-one
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Overview
Description
(Z)-4-(3-bromophenyl)-1,1,1-trifluoro-4-hydroxybut-3-en-2-one is a synthetic organic compound characterized by the presence of a bromophenyl group, a trifluoromethyl group, and a hydroxybutenone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-(3-bromophenyl)-1,1,1-trifluoro-4-hydroxybut-3-en-2-one typically involves the reaction of 3-bromobenzaldehyde with trifluoroacetone in the presence of a base such as sodium hydroxide. The reaction proceeds through an aldol condensation mechanism, followed by dehydration to form the enone structure. The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(Z)-4-(3-bromophenyl)-1,1,1-trifluoro-4-hydroxybut-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The enone moiety can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or other mild oxidizing agents.
Reduction: NaBH4, LiAlH4, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or organometallic reagents.
Major Products Formed
Oxidation: Formation of the corresponding ketone.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-4-(3-bromophenyl)-1,1,1-trifluoro-4-hydroxybut-3-en-2-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving enones and hydroxy groups. Its reactivity and stability make it a valuable tool for investigating biochemical pathways.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential pharmacological activities. The presence of trifluoromethyl and bromophenyl groups can enhance the bioavailability and metabolic stability of drug candidates.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require the incorporation of trifluoromethyl groups for enhanced performance.
Mechanism of Action
The mechanism of action of (Z)-4-(3-bromophenyl)-1,1,1-trifluoro-4-hydroxybut-3-en-2-one involves its interaction with molecular targets through its functional groups. The enone moiety can participate in Michael addition reactions, while the hydroxy group can form hydrogen bonds with biological macromolecules. The bromophenyl and trifluoromethyl groups can enhance the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Similar Compounds
- (Z)-4-(3-chlorophenyl)-1,1,1-trifluoro-4-hydroxybut-3-en-2-one
- (Z)-4-(3-fluorophenyl)-1,1,1-trifluoro-4-hydroxybut-3-en-2-one
- (Z)-4-(3-methylphenyl)-1,1,1-trifluoro-4-hydroxybut-3-en-2-one
Uniqueness
(Z)-4-(3-bromophenyl)-1,1,1-trifluoro-4-hydroxybut-3-en-2-one is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This feature distinguishes it from its analogs with different substituents on the phenyl ring, potentially leading to different reactivity and biological activity profiles.
Properties
IUPAC Name |
(Z)-4-(3-bromophenyl)-1,1,1-trifluoro-4-hydroxybut-3-en-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrF3O2/c11-7-3-1-2-6(4-7)8(15)5-9(16)10(12,13)14/h1-5,15H/b8-5- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGIFUBHHUMMPDV-YVMONPNESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=CC(=O)C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)/C(=C/C(=O)C(F)(F)F)/O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrF3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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